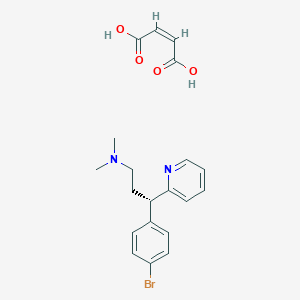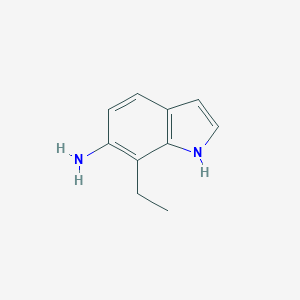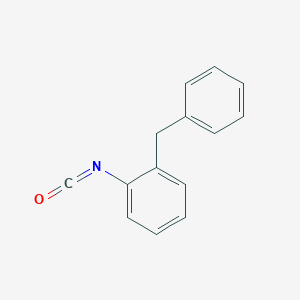
Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)oxotitanium(IV)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)oxotitanium(IV) is a coordination compound that features titanium in its +4 oxidation state. This compound is known for its stability and is often used in various chemical processes due to its unique properties. It is a metal-organic complex where titanium is coordinated with two 2,2,6,6-tetramethyl-3,5-heptanedionate ligands and an oxo group.
Wirkmechanismus
Target of Action
Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)oxotitanium(IV), also known as (Z)-5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one;oxotitanium, is a complex compound that primarily targets the metal-organic chemical vapor deposition (MOCVD) process . This process is crucial for the preparation of high-temperature superconductors .
Mode of Action
The compound interacts with its target by acting as a precursor in the MOCVD process . Its evaporation characteristics and thermostability are critical for the quality and reproducible results of the superconductor film . The compound is synthesized by the interaction of copper acetate hydrate with TMHD in methanol solution .
Biochemical Pathways
The compound affects the MOCVD process , which is a biochemical pathway involved in the preparation of high-temperature superconductors . The compound’s evaporation characteristics and thermostability influence the quality and reproducible results of the superconductor film .
Pharmacokinetics
The compound’s ADME properties Itsthermal properties and the kinetics of decomposition are systematically investigated by nonisothermal thermogravimetric analysis methods .
Result of Action
The result of the compound’s action is the successful preparation of high-temperature superconductor films via the MOCVD process . The quality and reproducibility of the superconductor films depend on the compound’s purity, thermal stability, sufficient and stable evaporation, and good delivery properties .
Action Environment
The compound’s action, efficacy, and stability are influenced by environmental factors such as temperature . The compound is unstable and highly sensitive to the change of temperature during the whole evaporation process . Therefore, it is very important to choose suitable volatilization technology and conditions for avoiding breakdown (or thermal aging) during the MOCVD process .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)oxotitanium(IV) typically involves the reaction of titanium tetrachloride with 2,2,6,6-tetramethyl-3,5-heptanedione in the presence of a base. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the titanium precursor. The general reaction can be represented as follows:
TiCl4+2C11H20O2+Base→Ti(O2C11H19)2O+By-products
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)oxotitanium(IV) can undergo various types of chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions where the titanium center is further oxidized.
Reduction: It can also be reduced under specific conditions, although this is less common.
Substitution: Ligand substitution reactions are possible, where the 2,2,6,6-tetramethyl-3,5-heptanedionate ligands can be replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation reactions, and reducing agents like sodium borohydride for reduction reactions. Substitution reactions often require the presence of other ligands and may be facilitated by heating or the use of a catalyst.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield higher oxidation state titanium compounds, while substitution reactions can produce a variety of titanium complexes with different ligands.
Wissenschaftliche Forschungsanwendungen
Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)oxotitanium(IV) has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other titanium complexes and as a catalyst in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing into its potential use in medical applications, such as in the development of new drugs or diagnostic agents.
Industry: It is used in the production of advanced materials, including coatings and thin films, due to its stability and reactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)barium(II)
- Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)nickel(II)
- Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)zinc(II)
- Copper bis(2,2,6,6-tetramethyl-3,5-heptanedionate)
Uniqueness
What sets Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)oxotitanium(IV) apart from these similar compounds is the presence of the oxo group, which significantly influences its reactivity and stability. This unique feature makes it particularly useful in applications where a stable yet reactive titanium complex is required.
Eigenschaften
CAS-Nummer |
152248-67-4 |
|---|---|
Molekularformel |
C22H40O5Ti |
Molekulargewicht |
432.4 g/mol |
IUPAC-Name |
(Z)-5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one;oxotitanium |
InChI |
InChI=1S/2C11H20O2.O.Ti/c2*1-10(2,3)8(12)7-9(13)11(4,5)6;;/h2*7,12H,1-6H3;;/b2*8-7-;; |
InChI-Schlüssel |
XIKXPWMOEGTKNT-ZJCTYWPYSA-N |
SMILES |
CC(C)(C)C(=CC(=O)C(C)(C)C)O.CC(C)(C)C(=CC(=O)C(C)(C)C)O.O=[Ti] |
Isomerische SMILES |
CC(/C(=C/C(=O)C(C)(C)C)/O)(C)C.CC(/C(=C/C(=O)C(C)(C)C)/O)(C)C.O=[Ti] |
Kanonische SMILES |
CC(C)(C)C(=CC(=O)C(C)(C)C)O.CC(C)(C)C(=CC(=O)C(C)(C)C)O.O=[Ti] |
Piktogramme |
Irritant |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Bis[(pinacolato)boryl]methane](/img/structure/B124671.png)

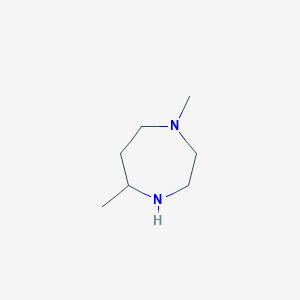

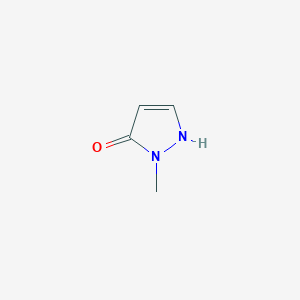
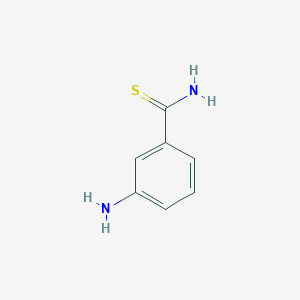
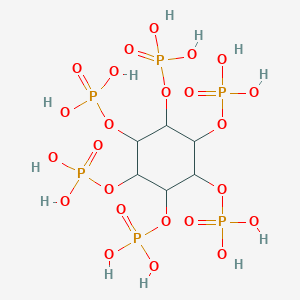
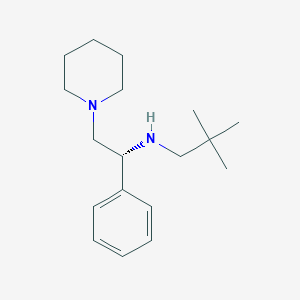
![[5-chloro-2-[3-(chloromethyl)-4H-1,2,4-triazol-4-yl]phenyl] phenyl ketone](/img/structure/B124705.png)
